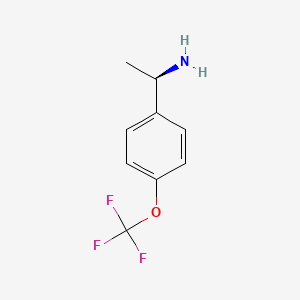

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

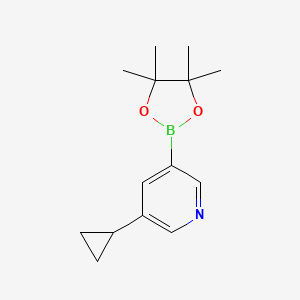

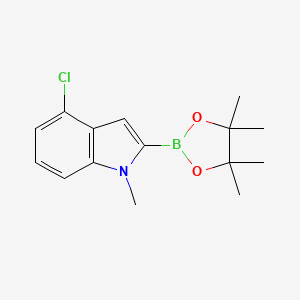

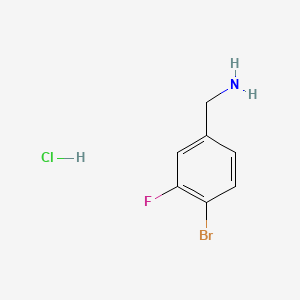

“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is a chemical compound with the CAS Number: 1209050-26-9 . It has a molecular weight of 205.18 . The compound is typically in a solid or liquid physical form .

Molecular Structure Analysis

The linear formula of “®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is C9H10F3NO . The InChI key is VTLIABOHZPSHRN-LURJTMIESA-N .

Physical And Chemical Properties Analysis

“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is typically stored at normal temperatures .

Scientific Research Applications

Biocatalytic Synthesis

The compound (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in the development of painkillers. An efficient synthesis method involves a bienzyme cascade system utilizing R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system, achieving an enantiomeric excess of over 99.9%. This biocatalytic approach not only enhances the efficiency of synthesis but also contributes to the green chemistry domain by employing enzymatic reactions, which are more environmentally friendly and sustainable compared to traditional chemical synthesis methods (Yuan Lu et al., 2022).

Catalytic Transfer Hydrogenation

Chiral synthons derived from (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, such as (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), have been utilized in the synthesis of nickel(II) complexes that catalyze the asymmetric transfer hydrogenation (ATH) of ketones. These compounds demonstrate the potential of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine derivatives in catalysis, particularly in reactions that require high levels of enantioselectivity. Such applications are crucial in the pharmaceutical industry, where the production of enantiomerically pure substances is often required for drug efficacy and safety (Robert T. Kumah et al., 2019).

Antioxidant Activity Research

New derivatives of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine have been synthesized and evaluated for their antioxidant properties. Such research is fundamental in the search for new antioxidant agents, which are important in combating oxidative stress-related diseases. The development of these compounds can lead to the discovery of new therapeutic agents that can mitigate the effects of oxidative stress on the human body (K. Sancak et al., 2012).

Enantioselective Synthesis

The compound has also been utilized in the enantioselective synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol, an important pharmaceutical intermediate. A bioprocess involving recombinant Escherichia coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol with excellent enantioselectivity. This approach showcases the versatility of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine in enantioselective syntheses, contributing to the advancement of asymmetric synthesis techniques (Ying Chen et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLIABOHZPSHRN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654568 |

Source

|

| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | |

CAS RN |

1209050-26-9 |

Source

|

| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B595089.png)